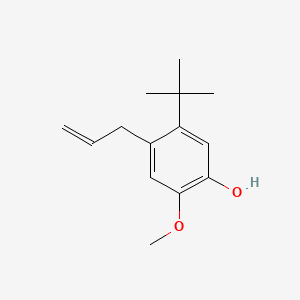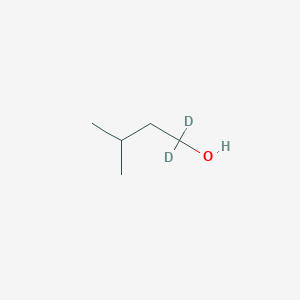
1,1-Dideuterio-3-methyl-butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-butyl-1,1-D2 alcohol: is a deuterated form of 3-methyl-1-butanol, where two hydrogen atoms are replaced by deuterium atoms. . It is a clear, colorless liquid with a characteristic odor and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyl-1,1-D2 alcohol can be synthesized through several methods, including:
Hydroformylation: This process involves the hydroformylation of isobutene to produce isoamyl alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride can yield 3-methyl-1-butanol.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: 3-Methyl-1-butyl-1,1-D2 alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Hydrogen halides (HX) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or other alcohols.
Substitution: Produces alkyl halides or tosylates.
科学研究应用
3-Methyl-1-butyl-1,1-D2 alcohol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a fuel additive.
作用机制
The mechanism of action of 3-Methyl-1-butyl-1,1-D2 alcohol involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It is metabolized by alcohol dehydrogenase to form aldehydes and carboxylic acids.
Enzyme Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
相似化合物的比较
3-Methyl-1-butanol: The non-deuterated form of the compound.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
1-Butanol: A primary alcohol with a straight-chain structure.
Uniqueness:
属性
分子式 |
C5H12O |
|---|---|
分子量 |
90.16 g/mol |
IUPAC 名称 |
1,1-dideuterio-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i4D2 |
InChI 键 |
PHTQWCKDNZKARW-APZFVMQVSA-N |
手性 SMILES |
[2H]C([2H])(CC(C)C)O |
规范 SMILES |
CC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


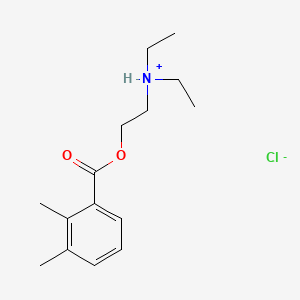
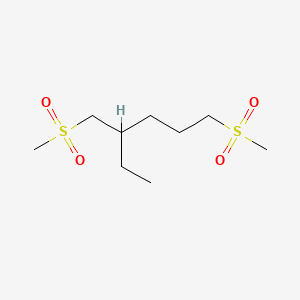
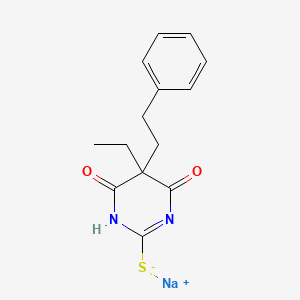

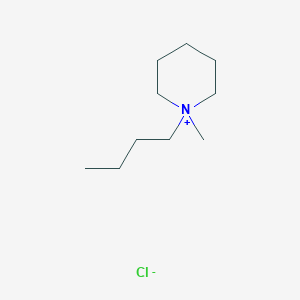

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
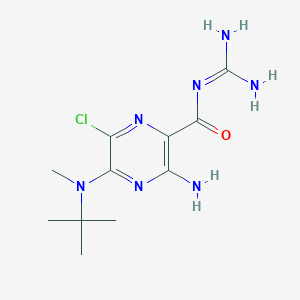
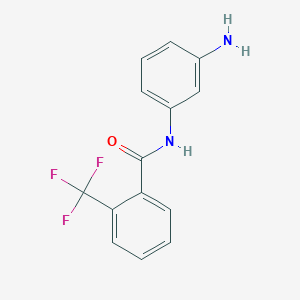
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
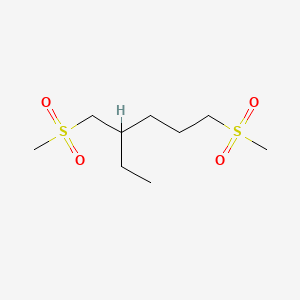
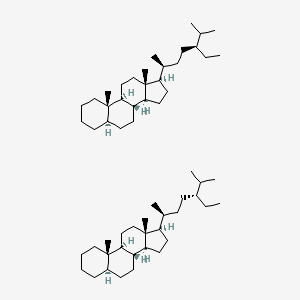
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
